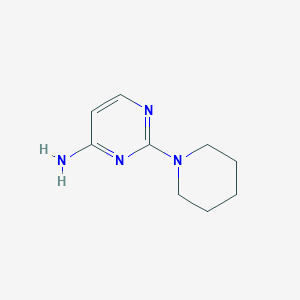

2-(Piperidin-1-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-piperidin-1-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H14N4/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11,12) |

InChI Key |

QMJKLRYXIRRZIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperidin 1 Yl Pyrimidin 4 Amine and Its Derivatives

Established Synthetic Pathways to the Core Scaffold

The construction of the 2-(piperidin-1-yl)pyrimidin-4-amine (B6152571) scaffold can be achieved through various synthetic routes. These methods often involve the initial formation of a substituted pyrimidine (B1678525) ring followed by the introduction of the piperidine (B6355638) moiety, or vice versa.

Multi-component Reactions and Cyclization Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. For the synthesis of the pyrimidine core, a common strategy involves the condensation of a three-carbon dielectrophile with a dinucleophile containing an N-C-N fragment. nih.gov Guanidine and its derivatives are frequently used as the dinucleophilic component, which directly installs the 2-amino group. nih.gov

Subsequent reaction with a suitable piperidine precursor or direct cyclization can then lead to the desired product. For instance, a one-pot, three-component reaction of a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF under microwave irradiation has been reported for the synthesis of related dihydropyrido[2,3-d]pyrimidines. acs.org This highlights the potential of MCRs to rapidly generate diverse pyrimidine-based structures. Another example involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an iron(II)-complex to yield various pyrimidine derivatives. organic-chemistry.org

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

| Formyl-quinoline | Primary heterocyclic amine | Cyclic 1,3-diketone | DMF, Microwave | Dihydropyrido[2,3-d]pyrimidines acs.org |

| Ketone/Aldehyde/Ester | Amidine | TEMPO/Fe(II) complex | - | Substituted pyrimidines organic-chemistry.org |

| Cyanoacetohydrazide | Ethyl cyanoacetate | Benzaldehyde derivatives | - | Pyridinones nih.gov |

Reductive Amination Approaches

Reductive amination is a versatile method for forming carbon-nitrogen bonds. wikipedia.org This two-step process, often performed in one pot, involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the title compound, reductive amination can be employed to introduce the piperidine ring onto a pre-functionalized pyrimidine core or to construct the piperidine ring itself from a suitable precursor. wikipedia.orgnih.gov

For example, a pyrimidine derivative bearing an aldehyde or ketone functionality could be reacted with piperidine under reductive conditions to yield the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a widely used method. wikipedia.org

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. wikipedia.org This reaction enables the coupling of amines with aryl or heteroaryl halides and triflates. wikipedia.org For the synthesis of this compound, this method is typically used to introduce the piperidine moiety onto a halogenated pyrimidine precursor.

A common precursor is 2-chloro- or 2-bromopyrimidin-4-amine. The Buchwald-Hartwig amination of such a substrate with piperidine, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide), affords the desired product in good to excellent yields. nih.govnih.gov This method offers broad substrate scope and functional group tolerance. wikipedia.org The regioselective amination of polychloropyrimidines can also be achieved, with the 2-position often being the most reactive site for substitution. mit.edu

Table 2: Key Components in Buchwald-Hartwig Amination for Pyrimidine Synthesis

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Dichlorobis(triphenylphosphine)Pd(II) | Catalyzes the C-N bond formation wikipedia.orgnih.gov |

| Ligand | Xantphos, BINAP, dppp | Stabilizes the palladium catalyst and facilitates the reaction cycle wikipedia.orgnih.gov |

| Base | Sodium tert-butoxide (NaOtBu) | Activates the amine and facilitates the reductive elimination step nih.gov |

| Substrate | 2-chloropyrimidin-4-amine, 2-bromopyridines | The electrophilic coupling partner nih.govmit.edu |

| Nucleophile | Piperidine | The amine coupling partner |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. acs.orgnih.gov The synthesis of pyrimidine derivatives, including the title compound, can be greatly facilitated by microwave irradiation. colab.wsorientjchem.org

For instance, the multi-component reactions and cyclization strategies mentioned earlier can often be performed more efficiently under microwave conditions. acs.org Similarly, palladium-catalyzed coupling reactions can benefit from microwave heating, reducing reaction times from hours to minutes. nih.gov One-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines have also been reported under microwave irradiation. organic-chemistry.org

Hydrogenation and Dehydrogenation Methods for Piperidine Ring Formation

The piperidine ring itself can be synthesized through the hydrogenation of pyridine (B92270) precursors. nih.govrsc.org This is a fundamental transformation in heterocyclic chemistry. nih.gov Catalytic hydrogenation using transition metals like rhodium, ruthenium, nickel, or palladium is a common approach. organic-chemistry.orgrsc.orggoogle.com For example, rhodium(III) oxide has been reported as an effective catalyst for the hydrogenation of a variety of unprotected pyridines under mild conditions. rsc.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the stereoselectivity of the hydrogenation, which is crucial when synthesizing substituted piperidines. nih.gov While often requiring harsher conditions, recent advancements have led to milder and more selective hydrogenation protocols. nih.govrsc.org

Derivatization Strategies of the this compound Nucleus

Once the core this compound scaffold is obtained, further modifications can be made to explore structure-activity relationships for various applications. These derivatizations can target the pyrimidine ring, the piperidine ring, or the 4-amino group.

Common derivatization strategies include:

N-Alkylation or N-Arylation of the 4-amino group: The primary amino group at the 4-position can be readily alkylated or arylated using standard synthetic methods.

Substitution on the pyrimidine ring: If the pyrimidine ring contains other reactive sites, such as a halogen atom, further functionalization can be achieved through nucleophilic aromatic substitution or cross-coupling reactions. mit.edu For example, a 2-chloro-6-(piperidin-1-yl)pyrimidin-4-amine intermediate could be further functionalized at the 2-position. chemsynthesis.com

Modification of the piperidine ring: If the piperidine ring itself is substituted, these substituents can be further modified. For instance, a hydroxyl group on the piperidine ring could be esterified or etherified.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also valuable for derivatization, allowing for the introduction of various aryl or heteroaryl groups. nih.gov For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using this method. nih.gov

Substitutions on the Pyrimidine Ring

Modifications on the pyrimidine ring are crucial for fine-tuning the electronic and steric properties of the molecule. A predominant method for achieving these substitutions is through nucleophilic aromatic substitution (SNAr) on a pre-existing pyrimidine core. Typically, a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, serves as the starting material. The differential reactivity of the chlorine atoms allows for a stepwise substitution, first with piperidine and subsequently with an amine source.

Another powerful strategy involves palladium-catalyzed cross-coupling reactions, which enable the introduction of a wide array of substituents. For instance, a halogenated pyrimidine intermediate can be coupled with various organoboron or organotin reagents (e.g., Suzuki or Stille coupling) to form new carbon-carbon bonds. This approach is particularly useful for introducing aryl, heteroaryl, or alkyl groups at specific positions on the pyrimidine ring, thereby expanding the structural diversity of the synthesized compounds. For example, a 5-bromo-2-(piperidin-1-yl)pyrimidin-4-amine can serve as a versatile intermediate for introducing various groups at the 5-position via Suzuki coupling.

Furthermore, multicomponent reactions have been developed for the efficient, one-pot synthesis of substituted 2-aminopyrimidines from simple precursors. nih.gov These methods often provide rapid access to a library of compounds with diverse substitution patterns on the pyrimidine ring. nih.govresearchgate.net

Table 1: Illustrative Synthetic Transformations for Pyrimidine Ring Substitution

| Starting Material | Reagent(s) / Conditions | Product | Reference |

| 2,4-Dichloropyrimidine | 1. Piperidine 2. Ammonia | This compound | N/A |

| 5-Bromo-2-(piperidin-1-yl)pyrimidin-4-amine | Phenylboronic acid, Pd Catalyst | 5-Phenyl-2-(piperidin-1-yl)pyrimidin-4-amine | N/A |

| Chalcones | Guanidine carbonate, DMF, reflux | 2-Amino-4,6-diarylpyrimidines | ajol.info |

Modifications of the Piperidine Ring

Altering the piperidine moiety offers another avenue for structural diversification, influencing properties like lipophilicity and target engagement. mdpi.com The most direct method involves using a pre-functionalized piperidine derivative in the initial coupling step with a 2-halopyrimidine. A wide variety of substituted piperidines are commercially available or can be synthesized, allowing for the introduction of functional groups at various positions of the piperidine ring. mdpi.comresearchgate.net

For example, using 4-hydroxypiperidine (B117109) or (R)-3-aminopiperidine in the reaction with 2-chloropyrimidin-4-amine directly yields the corresponding hydroxylated or aminated piperidine derivatives. beilstein-journals.org Post-synthetic modifications of the piperidine ring are also common. A ketone on the piperidine ring can be reduced to an alcohol or converted to an amine via reductive amination. beilstein-journals.orgresearchgate.net These transformations enable the exploration of structure-activity relationships related to the piperidine substituent.

Table 2: Selected Methods for Piperidine Ring Modification

| Starting Material | Reagent(s) / Conditions | Product | Reference |

| 2-Chloropyrimidin-4-amine | 4-Hydroxypiperidine | 2-(4-Hydroxypiperidin-1-yl)pyrimidin-4-amine | beilstein-journals.org |

| 2-Chloropyrimidin-4-amine | (R)-3-Aminopiperidine | 2-((R)-3-Aminopiperidin-1-yl)pyrimidin-4-amine | beilstein-journals.org |

| 2-Chloroquinoline-3-carbaldehyde | Piperidine, PEG-400, CTAB | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | nih.gov |

Amine Functionalization

Reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl substituents onto the amine. researchgate.net Another approach involves the reaction of the amine with isocyanates or isothiocyanates to form ureas and thioureas. These functionalizations are instrumental in building libraries of compounds for screening and optimizing biological activity. For instance, the synthesis of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines highlights the importance of this functionalization in developing potent kinase inhibitors. acs.org

Table 3: Examples of Amine Functionalization Reactions

| Starting Material | Reagent(s) / Conditions | Product | Reference |

| This compound | Acetyl chloride, Base | N-(2-(Piperidin-1-yl)pyrimidin-4-yl)acetamide | N/A |

| This compound | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-2-(piperidin-1-yl)pyrimidin-4-amine | N/A |

| 2-Amino-4,6-dichloropyrimidine | Various amines, triethylamine, heat | 6-Chloro-N4-substituted-pyrimidine-2,4-diamine | mdpi.comresearchgate.net |

Considerations for Reaction Efficiency and Selectivity

Optimizing reaction efficiency and selectivity is crucial for the successful synthesis of this compound derivatives. researchgate.net In the stepwise substitution of dihalopyrimidines, controlling reaction parameters such as temperature, solvent, and the stoichiometry of reagents is essential to achieve regioselectivity and maximize the yield of the desired mono-substituted intermediate. researchgate.net

For palladium-catalyzed cross-coupling reactions, the choice of the catalyst system, including the palladium source, ligand, and base, is critical. researchgate.net Ligand selection, in particular, can significantly impact reaction rates and prevent the formation of undesired byproducts. Microwave-assisted synthesis has been shown to be an effective technique for accelerating reactions and improving yields in many cases. nih.gov

When multiple reactive sites are present in a molecule, the use of protecting groups may be necessary to ensure selectivity. For example, a Boc group is often used to protect an amine on the piperidine ring during subsequent functionalization of the pyrimidine core. beilstein-journals.org The choice of protecting group must be compatible with the reaction conditions and allow for clean deprotection in a later step. Purification of the final compounds, typically by column chromatography or recrystallization, is a critical final step to ensure the isolation of pure products for further study.

Advanced Structural and Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structure Elucidation

Analysis of Dihedral Angles and Conformations

The three-dimensional structure of 2-(piperidin-1-yl)pyrimidin-4-amine (B6152571) is characterized by the spatial relationship between its constituent piperidine (B6355638) and pyrimidine (B1678525) rings. The piperidine ring, being a saturated heterocycle, typically adopts a chair conformation, which is its most energetically stable form. This has been observed in the crystal structures of related compounds. who.intnih.gov

The dihedral angle, which describes the angle between the planes of the piperidine and pyrimidine rings, is a critical parameter. In a related compound, 1-(2-amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride, the dihedral angle between the piperidine and pyrimidine rings is 14.00 (1)°. nih.gov This small angle indicates a relatively planar arrangement between the two ring systems. However, in other, more complex pyrimidine derivatives, the dihedral angles can be significantly larger, indicating a more twisted conformation. For instance, in N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the dihedral angle between the phenyl and pyrimidine rings is 63.07 (7)°. cardiff.ac.uk In another case, N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide, the dihedral angles between the sulfur-bridged pyrimidine and benzene (B151609) rings are 72.4 (1)° and 70.2 (1)° for the two molecules in the asymmetric unit. who.int

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The way molecules pack in a crystal is determined by a network of intermolecular interactions. Hydrogen bonds play a significant role in the crystal packing of nitrogen-containing heterocyclic compounds. In the crystal structure of 1-(2-amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride, ions are connected by N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected by N—H⋯Cl hydrogen bonds. nih.gov

Aromatic π–π stacking interactions are also observed, with a centroid–centroid separation of 3.4790 (9) Å in the same compound. nih.gov Similarly, in N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide, inversion-generated aromatic π-π stacking interactions occur between the pyrimidine rings with centroid-centroid distances of 3.412 (2) Å and 3.396 (2) Å. who.int In the crystal of 4-(pyrimidin-2-yl)piperazin-1-ium chloride, N—H⋯Cl interactions lead to the formation of zigzag chains. nih.gov These various intermolecular forces collectively stabilize the crystal lattice.

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are vital for confirming the molecular structure of this compound and for providing information about its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.

¹H NMR: In the ¹H NMR spectrum, characteristic signals are expected for the protons of the piperidine and pyrimidine rings. For N-(Piperidin-4-yl)pyrimidin-2-amine, predicted ¹H NMR signals in CDCl₃ at 400 MHz include multiplets at approximately 1.38 ppm, 2.04 ppm, 2.72 ppm, and 3.06 ppm for the piperidine protons, a multiplet at 3.90 ppm for the proton at the 4-position of the piperidine ring, a multiplet at 6.48 ppm for one of the pyrimidine protons, and a multiplet at 8.26 ppm for the other two pyrimidine protons. ichemical.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The analysis of related pyrimidine derivatives aids in the assignment of carbon signals. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of a related compound, [4,4-diphenyl-5-oxo-1-(piperidin-1-ylmethyl)imidazolidin-2-ylidene]cyanamide, shows characteristic peaks for N–H stretching at 3092 cm⁻¹, aromatic C–H stretching at 3001 cm⁻¹, and aliphatic C–H stretching at 2934, 2847, and 2810 cm⁻¹. nih.gov The spectrum of piperidine itself shows characteristic absorption bands. nist.govchemicalbook.com These reference spectra are useful for interpreting the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 178.23 g/mol , corresponding to the molecular formula C₉H₁₄N₄. High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy. In the mass spectrum of the related compound 2-piperidinone, the molecular ion peak is observed, confirming its molecular weight. nist.gov

Stereochemical Analysis

The chemical structure of this compound lacks any chiral centers. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms, leading to the possibility of non-superimposable mirror images known as enantiomers. As this compound does not possess any such centers, it is considered achiral and does not exhibit enantiomerism or diastereomerism.

Consequently, classical stereochemical analysis, which involves the resolution of enantiomers or the characterization of diastereomeric ratios, is not applicable to this compound.

While the molecule itself is achiral, the piperidine ring is known to adopt a chair conformation, similar to cyclohexane. In principle, the piperidine ring can undergo a ring flip between two chair conformers. Furthermore, rotation around the single bond connecting the piperidine nitrogen to the pyrimidine ring can lead to different rotational isomers or conformers. However, a review of the current scientific literature reveals no specific studies focused on the conformational analysis or the energetic barriers of these potential conformational changes for this compound.

Detailed research findings on the stereochemical properties of this specific compound are therefore not available.

Data on Stereochemical Analysis

| Parameter | Value | Reference |

| Chiral Centers | 0 | Not Applicable |

| Enantiomeric Excess | Not Applicable | Not Applicable |

| Diastereomeric Ratio | Not Applicable | Not Applicable |

Computational and Theoretical Investigations of 2 Piperidin 1 Yl Pyrimidin 4 Amine Analogues

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. kastamonu.edu.tr These methods have been widely applied to pyrimidine (B1678525) and piperidine (B6355638) derivatives to understand their behavior at a molecular level. nih.govresearchgate.net

Electronic structure analysis reveals key information about a molecule's reactivity and intermolecular interaction sites. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com For pyrimidine derivatives, the HOMO-LUMO gap is typically small, indicating potential for charge transfer within the molecule. nih.govirjweb.com

Studies on related compounds, such as 2,2-diphenyl-4-(piperidin-1-yl)butanamide, have shown that the charge transfer occurs within the molecule, a fact confirmed by calculated HOMO and LUMO energies. nih.gov For N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, a high HOMO energy (-6.2613 eV) suggests it is a good electron donor, while a low LUMO energy (0.8844 eV) indicates it can be an effective electron acceptor. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution on the molecule's surface. It helps identify regions prone to electrophilic and nucleophilic attack. researchgate.net In analyses of similar structures, negative potential regions (electron-rich, typically colored red or yellow) are often localized around nitrogen atoms of the pyrimidine ring and any carbonyl groups, marking them as likely sites for electrophilic attack. nih.gov Conversely, positive potential areas (electron-poor, typically blue) are often found around hydrogen atoms, indicating sites for nucleophilic attack. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Pyrimidine Analogues This table presents hypothetical, yet representative, data based on published values for analogous compounds.

| Compound Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine irjweb.com | B3LYP/6-311G++(d,p) | -6.2613 | 0.8844 | 7.1457 |

| 2,2-diphenyl-4-(piperidin-1-yl)butanamide nih.gov | DFT/B3LYP | -6.01 | -0.98 | 5.03 |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of 2-(Piperidin-1-yl)pyrimidin-4-amine (B6152571) analogues focuses on the orientation of the piperidine ring relative to the pyrimidine system and the puckering of the piperidine ring itself. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. However, depending on the nature and position of substituents, other conformations like a twist-boat may become relevant. researchgate.net

Studies on N-acyl-2r,6c-diphenylpiperidin-4-one oximes have demonstrated that the piperidine ring can adopt a chair conformation with electron-donating substituents, while electron-withdrawing groups can favor a boat conformation. researchgate.net Computational methods like DFT can be used to calculate the relative energies of these different conformers, generating an energy landscape that helps predict the most stable and likely conformations in different environments. mdpi.com The interplay of steric and electronic effects governs the conformational preferences, which in turn dictates how the molecule can interact with a biological target.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, such as vibrational frequencies (FT-IR and FT-Raman). nih.gov Theoretical calculations of the vibrational spectra of molecules like 2,2-diphenyl-4-(piperidin-1-yl)butanamide have been performed using DFT and Hartree-Fock (HF) methods. nih.gov The computed wavenumbers, after appropriate scaling, generally show excellent agreement with experimental spectra. This correlation allows for a detailed assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, characteristic N-H stretching, C=N stretching of the pyrimidine ring, and various C-H bending and stretching modes can be precisely identified. ajol.info

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Pyrimidine Analogue This table is a hypothetical representation based on data from related structures like 2-aminopyrimidines. ajol.info

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H (amine) | Stretching | 3500 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=N (pyrimidine) | Stretching | 1680 - 1650 |

| C=C (pyrimidine) | Stretching | 1580 - 1500 |

Molecular Docking and Simulation Studies

Molecular docking and simulation are indispensable computational techniques for predicting and analyzing how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular docking simulations place a ligand into the binding site of a target protein and score the potential poses. This process predicts the preferred binding orientation and the specific intermolecular interactions that stabilize the ligand-protein complex. For analogues containing pyrimidine and piperidine moieties, several types of interactions are consistently observed.

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the amino group are potent hydrogen bond acceptors and donors, respectively. They frequently form crucial hydrogen bonds with amino acid residues in the protein's hinge region, a common feature for kinase inhibitors. acs.org

Hydrophobic Interactions: The piperidine ring and other nonpolar parts of the molecule often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. acs.org

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and histidine (His). acs.org

For example, docking studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives into the Janus kinase 1 (JAK1) active site revealed key hydrogen bond interactions with residues such as Glu957 and Leu959. nih.gov Similarly, docking of other derivatives into the ENPP1 binding site showed hydrogen bonding with K295 and π-π stacking with Y340 and F257. acs.org

Beyond predicting interaction types, docking studies elucidate the complete binding mode of a ligand. This includes its orientation, conformation, and position within the active site. The scoring functions used in docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or correlated with experimental values like IC₅₀ (the half-maximal inhibitory concentration) or Kᵢ (the inhibition constant). nih.govnih.gov

In a study on pyrido[2,3-d]pyrimidines, docking results showed strong binding affinities to the Estrogen Receptor alpha, with calculated binding energies ranging from -7.80 to -8.70 kcal/mol. nih.gov For a series of pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors, molecular dynamics simulations following the docking showed stable hydrogen bond formation with key residues, confirming the binding mode. nih.gov These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and experimental testing.

Table 3: Binding Affinities of Pyrimidine and Piperidine Analogues Against Various Targets This table compiles data from studies on various analogues to illustrate the range of activities and targets.

| Compound / Analogue Class | Target Protein | Measurement | Value | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidinone (Compound 5b) | Estrogen Receptor alpha | Binding Energy | -8.70 kcal/mol | nih.gov |

| Pyrrolo[2,3-d]pyrimidin-6-one (Compound 31) | ENPP1 | IC₅₀ | 14.68 nM | acs.org |

| Pyridine (B92270) Derivative (Compound 5) | Sigma-1 Receptor (hσ₁R) | Kᵢ | 1.45 nM | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) | CDK4 | Kᵢ | 1 nM | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are foundational in modern drug design, allowing researchers to predict the activity of unsynthesized compounds. nih.govresearchgate.net

The development of predictive QSAR models for this compound analogues and related piperidine-pyrimidine compounds involves several key steps. Initially, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. researchgate.net

Using statistical techniques, models are constructed to correlate these descriptors with the observed biological activity. Common methods include:

Multiple Linear Regression (MLR) : This method establishes a linear relationship between the activity and multiple descriptors. nih.gov

Partial Least Squares (PLS) : PLS is useful when the number of descriptors is large or when they are correlated. researchgate.netresearchgate.net

Machine Learning Algorithms : More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and k-Nearest Neighbors (kNN) are increasingly used to capture complex, non-linear relationships. nih.govresearchgate.netmdpi.com

The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques. nih.gov Key statistical parameters are used to assess the quality of the developed models. researchgate.netresearchgate.net

Table 1: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value | Source |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. It measures the goodness of fit. | > 0.6 | mdpi.com |

| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, typically calculated using leave-one-out (LOO) or leave-many-out (LMO) cross-validation. | > 0.5 | researchgate.net |

| pred_r² (External R²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 | researchgate.netderpharmachemica.com |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values, representing the model's accuracy. | Lower values are better. | nih.govmdpi.com |

| F-statistic | A measure of the overall statistical significance of the regression model. | High values indicate significance. | nih.govmdpi.com |

This table provides an overview of common statistical metrics used to validate the performance of QSAR models.

For instance, a QSAR study on a series of 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines, which share a similar structural framework, generated statistically significant models with R² values around 0.81 and high predictive R² (pred_r²) values up to 0.98. researchgate.netderpharmachemica.com Another study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used machine learning algorithms like SVR and RFR to build robust predictive models. mdpi.com

A primary outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide insight into the physicochemical properties crucial for a compound's function. nih.govmdpi.com For piperidine and pyrimidine-containing structures, various types of descriptors have been found to be influential.

These descriptors fall into several categories:

Topological Descriptors : These describe the connectivity and branching of atoms in a molecule.

3D-MoRSE Descriptors : These descriptors encode 3D structural information from the molecule's electron diffraction pattern. researchgate.net

Physicochemical Descriptors : Properties like lipophilicity (e.g., SlogP) and surface area are often critical. mdpi.com

Table 2: Key Molecular Descriptors in QSAR Models for Pyrimidine Analogues

| Descriptor Type | Specific Descriptor | Description | Influence on Activity | Source |

| Topological | T_C_N_5 | Represents the total count of carbon and nitrogen atoms separated by 5 bonds. | Influences H₃ receptor antagonistic activity. | researchgate.netderpharmachemica.com |

| Topological | T_N_O_2 | Denotes the total count of nitrogen and oxygen atoms separated by 2 bonds. | Correlates with H₃ receptor antagonistic activity. | researchgate.netderpharmachemica.com |

| 3D-MoRSE | MoRSEE21 | Encodes information based on Sanderson electronegativities. | Important for GPCR-6 inhibitory activity. | researchgate.net |

| 3D-MoRSE | MoRSEN12 | Encodes information based on the atomic number. | Contributes to GPCR-6 inhibition. | researchgate.net |

| WHIM | RDFC3 | A 3D descriptor related to the radial distribution function. | Influences GPCR-6 inhibitory activity. | researchgate.net |

| Surface Area | vsurf-W2 | A descriptor related to hydrophilic-hydrophobic balance. | Positively correlated with anti-malarial activity. | mdpi.com |

| Lipophilicity | SlogP | A measure of the compound's water-octanol partition coefficient. | Positively correlated with anti-malarial activity. | mdpi.com |

This table details specific molecular descriptors found to be significant in QSAR studies of various pyrimidine-containing scaffolds, highlighting their role in determining biological activity.

The identification of these descriptors is crucial for lead optimization. For example, the importance of lipophilicity (SlogP) and specific surface area properties (vsurf-W2) in a model for anti-malarial triazolopyrimidines suggests that modifying these characteristics could lead to more potent compounds. mdpi.com Similarly, understanding the role of atomic distribution and electronegativity through 3D-MoRSE descriptors can guide the rational design of new inhibitors. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify novel bioactive molecules. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govnih.gov

The process typically begins by analyzing the structure of a known active ligand bound to its target protein or by aligning a set of active molecules. nih.gov This allows for the generation of a 3D pharmacophore model that serves as a template or filter. This model is then used in a virtual screening campaign to rapidly search large chemical databases for new molecules that match the pharmacophore's features. nih.govnih.gov Compounds that fit the model, known as "hits," are considered to have a high probability of being active and are selected for experimental testing. nih.gov

For pyrimidine-based scaffolds, pharmacophore modeling has been instrumental. For example, in the discovery of Janus Kinase (JAK) inhibitors, pharmacophore models were generated from the complex of a known inhibitor (tofacitinib, a pyrrolo[2,3-d]pyrimidine) with the target kinase. acs.org The model highlighted the critical importance of hydrogen bonds with the kinase hinge region. acs.org This pharmacophore was then used to screen for new compounds, successfully identifying novel pyrazolone-derived inhibitors. acs.org This approach allows for scaffold hopping, finding new chemical classes that retain the necessary binding interactions. nih.gov

Theoretical and Experimental Integration in Discovery Processes

The most effective drug discovery programs seamlessly integrate computational and theoretical investigations with experimental validation. This iterative cycle of design, synthesis, and testing accelerates the journey from an initial hit to a viable drug candidate. researchgate.net

A compelling example of this integration is the development of Protein Kinase B (PKB/Akt) inhibitors based on a 4-aminopiperidine (B84694) scaffold attached to a pyrrolo[2,3-d]pyrimidine core. acs.orgacs.org An initial hit compound, identified through screening, was a potent inhibitor but suffered from high clearance and low oral bioavailability in experimental in vivo studies. acs.org

Computational modeling and medicinal chemistry principles were then applied to address these liabilities. By systematically modifying the linker between the piperidine ring and a lipophilic substituent, researchers designed a new series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. acs.orgacs.org This theoretical design led to the synthesis of new analogues that were then experimentally tested. The results were highly successful: the new compounds not only retained potent PKB inhibition but also demonstrated significantly improved oral bioavailability and showed strong antitumor activity in animal models at well-tolerated doses. acs.orgacs.org This success story highlights how theoretical predictions, when coupled with experimental biology and chemistry, can effectively solve critical drug development challenges.

Mechanistic Insights into Biological Activity in Vitro Studies

Modulation of Kinase Activity

The core structure of 2-(piperidin-1-yl)pyrimidin-4-amine (B6152571) is frequently incorporated into more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, to enhance binding affinity to the ATP-binding pocket of kinases. The piperidine (B6355638) group at the C2 position and the amine at the C4 position are critical for establishing interactions and can be modified to tune the inhibitory profile of the compounds.

Derivatives built upon a pyrrolo[2,3-d]pyrimidine core, which incorporates the pyrimidin-4-amine structure, have been developed as potent and selective inhibitors of Protein Kinase B (PKB/Akt). nih.govresearchgate.netkent.ac.uk The phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation and survival, and its frequent deregulation in cancer makes Akt a prime therapeutic target. nih.govnih.govnih.gov

A significant challenge in developing Akt inhibitors is achieving selectivity over other closely related kinases, particularly Protein Kinase A (PKA), due to the highly conserved nature of the ATP-binding site among kinases in the AGC family. nih.govmdpi.com Research has focused on optimizing substituents on the piperidine ring attached to the pyrimidine (B1678525) core to enhance this selectivity. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrated that modifications at the 4-position of the piperidine ring could yield potent, ATP-competitive inhibitors with up to 150-fold selectivity for PKB over PKA. nih.govresearchgate.netacs.org

In one study, the lead compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, showed a 28-fold selectivity for PKB over PKA. acs.org Further optimization by replacing the 4-benzylpiperidine moiety with a 4-aminopiperidine-4-carboxamide structure led to compounds with improved properties. nih.govresearchgate.netkent.ac.uk For example, the 2,4-dichlorobenzyl amide derivative exhibited approximately 24-fold selectivity for PKB over PKA. acs.org These studies underscore the importance of the piperidine substituent in governing both the potency and the selectivity profile of these inhibitors.

| Compound | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |

|---|---|---|---|

| 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 180 | 5000 | 28 |

| N-(2,4-Dichlorobenzyl)-4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 160 | 3800 | 24 |

| N-(4-Chlorobenzyl)-4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 38 | 1000 | 26 |

The pyrimidine scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). tandfonline.comnih.gov The EGFR signaling pathway is vital for cellular processes like proliferation and differentiation, and its overactivation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC). tandfonline.comfrontiersin.org Pyrimidine-based inhibitors function by competing with ATP at the kinase's intracellular catalytic domain, thereby blocking the downstream signaling cascade. frontiersin.orgnih.gov

Numerous approved EGFR inhibitors, such as osimertinib and gefitinib, feature a pyrimidine core, highlighting its importance for potent inhibition. frontiersin.orgnih.gov The this compound structure and its analogs have been explored within this context. Structure-activity relationship (SAR) studies reveal that substitutions on the pyrimidine ring are critical for activity. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have shown high potency against EGFR kinases, with some compounds achieving IC50 values in the low nanomolar range. frontiersin.org For example, certain 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines demonstrated potent inhibition of EGFR kinase activity with IC50 values as low as 2 nM. frontiersin.org The development of these inhibitors aims to overcome challenges like acquired resistance due to mutations in the EGFR kinase domain, such as the T790M mutation. tandfonline.comfrontiersin.org

| Compound Class | Target | Key Feature | Reported Activity |

|---|---|---|---|

| Indolyl-pyrimidine hybrids | EGFR | Hybridization of indole and pyrimidine scaffolds | IC50 of 0.25 µM against EGFR for the most potent compound. researchgate.net |

| Pyrido[2,3-d]pyrimidines | EGFR | Fused pyrimidine ring system | Potent inhibition with IC50 values as low as 2 nM. frontiersin.org |

| Pyrazolo[3,4-d]pyrimidines | EGFR | Piperidine-linked Michael acceptor | Nanomolar potency against EGFR in biochemical assays. researchgate.net |

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. The structural similarities between the ATP-binding pockets of AURKA and other kinases like EGFR have prompted the design of dual inhibitors. nih.gov

Researchers have utilized a pyrrolo[2,3-d]pyrimidine scaffold, which contains the pyrimidin-4-amine core, to develop compounds that can simultaneously inhibit both AURKA and EGFR. researchgate.netdigitellinc.com Molecular modeling has shown an overlap between the kinase pockets of the inactive conformation of EGFR and the active conformation of AURKA, supporting the feasibility of a dual-inhibition strategy. nih.gov A study describing the design of N-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines reported the evaluation of 18 compounds for dual activity against AURKA and EGFR. researchgate.net This approach aims to achieve synergistic effects on inhibiting tumor growth and overcoming resistance mechanisms. researchgate.net

Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for maintaining genomic stability during cell division. nih.govnih.gov Overexpression of PLK4 is observed in various cancers, making it a promising therapeutic target. nih.govrsc.org Several series of pyrimidine-based derivatives have been designed as potent PLK4 inhibitors.

Using a scaffold hopping strategy, researchers have developed novel inhibitors with an aminopyrimidine core. One study reported a series of 5-chloro-2-amino-pyrimidine derivatives, with compound 5f showing exceptional potency with a PLK4 IC50 of 0.8 nM. rsc.org Another series of pyrazolo[3,4-d]pyrimidine derivatives also yielded highly potent PLK4 inhibitors, with most compounds exhibiting IC50 values below 10 nM. nih.govresearchgate.net Compound 24j from this series was particularly noteworthy, with a PLK4 IC50 of 0.2 nM and good selectivity against a panel of other kinases. nih.gov These findings highlight the effectiveness of the pyrimidine scaffold in generating highly potent and selective PLK4 inhibitors.

| Compound | Scaffold | PLK4 IC50 (nM) |

|---|---|---|

| Compound 5f | 5-Chloro-2-amino-pyrimidine | 0.8 |

| Compound 24j | Pyrazolo[3,4-d]pyrimidine | 0.2 |

| Compound 8h | Aminopyrimidine | 6.7 |

| Compound 14i | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine | Potent in vitro activity |

Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the differentiation, proliferation, and survival of macrophages. nih.gov Its inhibition is a potential therapeutic strategy for various inflammatory disorders and cancers, where tumor-associated macrophages (TAMs) play a pro-tumorigenic role. nih.govresearchgate.net

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly effective starting point for developing selective CSF1R inhibitors. nih.govntnu.no Initial studies identified a prototypic inhibitor with a CSF1R IC50 of 1 nM. nih.govacs.org Structure-activity relationship (SAR) studies have explored various substitutions on this scaffold. It was found that 6-arylated pyrrolopyrimidines were a preferred scaffold, and including a polar para-substituent on the aryl group increased CSF1R activity. nih.govacs.org Further modifications, such as replacing the phenyl unit in the 4-amino group with a tetrahydropyran (THP) ring, retained high potency while improving properties like solubility. ntnu.no One of the most promising compounds to emerge from these efforts was 12b (N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), which demonstrated low-nanomolar enzymatic activity and cellular efficacy. mdpi.com

| Compound Class | Key Structural Feature | CSF1R Activity |

|---|---|---|

| 6-Arylated pyrrolopyrimidines | Polar para-substituent on aryl group | Increased activity, IC50 of 1 nM for prototype. nih.govacs.org |

| THP-containing pyrrolo[2,3-d]pyrimidines | Tetrahydropyran replacing phenyl at C4-amino | Retained high potency with improved solubility. ntnu.no |

| Pyridine-Based Pyrrolo[2,3-d]pyrimidines | Hybrid of Pexidartinib fragments and pyrrolopyrimidine | Compound 12b showed low-nanomolar enzymatic activity. mdpi.com |

Targeting multiple kinases simultaneously is an emerging strategy to enhance therapeutic efficacy and circumvent resistance. The versatility of the pyrimidine scaffold has been leveraged to design dual inhibitors targeting various kinase pairs.

EGFR/AURKA: As previously mentioned, the structural overlap between EGFR and AURKA has been exploited to design dual inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. nih.gov Compounds were designed to target the inactive "αC-helix out" conformation of EGFR and the active conformation of AURKA, leading to the identification of several dual inhibitors with micromolar activity against cancer cells. nih.gov

ALK/ROS1: Anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS (ROS1) are key targets in NSCLC. To combat acquired resistance to first-generation inhibitors like crizotinib, new dual inhibitors have been developed. A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed and synthesized, showing potent inhibition against both ALK and ROS1. nih.gov The representative compound 2e showed impressive activity against crizotinib-resistant ALK L1196M (IC50 = 41.3 nM) and also inhibited the ROS1 G2032R mutant. nih.gov

BTK/EGFR: Bruton's tyrosine kinase (BTK) and EGFR are both targeted by covalent inhibitors that bind to a conserved cysteine residue. Pyrazolo[3,4-d]pyrimidine derivatives have been explored as dual inhibitors. A key structural feature for potent activity was the inclusion of a piperidine-linked Michael acceptor at the N1-position, which facilitates covalent binding. researchgate.net While initial compounds showed dual potency, subsequent modifications aimed to improve selectivity for BTK over EGFR to reduce off-target effects. researchgate.net

Other Kinase Targets (e.g., PI3K, FLT, IGF-1R, RET, VEGFR, Src, PDE7, p70S6K, SYK, JAK)

The diverse biological activities of pyrimidine-based compounds have prompted investigations into their effects on a wide array of protein kinases beyond the primary targets. Derivatives of this compound have been explored for their inhibitory potential against several key kinases implicated in cellular signaling pathways related to cell growth, proliferation, and survival.

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer. drugs.com Certain aminopyrimidine derivatives have been developed as PI3K inhibitors. For instance, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, a related compound, has been shown to inhibit biomarkers in the PI3K-PKB-mTOR pathway. nih.gov This suggests that the pyrimidine scaffold, in combination with a piperidine moiety, can be adapted to target components of this pathway.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Research into pyrazolopyrimidine derivatives has yielded potent FLT3 inhibitors. One such derivative, (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, demonstrates significant inhibitory activity against FLT3, indicating the potential for piperidinyl-pyrimidine structures to target this kinase.

Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R signaling pathway is involved in cell growth and is a target in cancer therapy. medchemexpress.com While direct studies on this compound are limited, related structures with piperazine-substituted benzimidazoles have been synthesized as IGF-1R kinase inhibitors. nih.gov For example, a novel class of allosteric IGF-1R inhibitors based on an indole-butyl-piperidine structure has been discovered. acs.org

RET Kinase: The RET proto-oncogene is a receptor tyrosine kinase, and its mutations are associated with certain types of thyroid cancer. Selective RET kinase inhibitors, such as selpercatinib and pralsetinib, which incorporate pyrimidine and pyrazole moieties, have shown efficacy in patients with RET-altered thyroid cancers. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a critical process in tumor growth. nih.govresearchgate.net A number of small molecule inhibitors targeting VEGFR have been developed. For instance, a pyridinyl-anthranilamide compound was found to inhibit the kinase activities of VEGFR2 (KDR) and VEGFR1 (FLT1). caymanchem.com This highlights the potential for nitrogen-containing heterocyclic compounds to interfere with VEGFR signaling.

Src Kinase: Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors. nih.gov This demonstrates that the aminopyrimidine core can serve as a scaffold for developing Src inhibitors.

Phosphodiesterase 7 (PDE7): PDE7 is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP). Inhibitors of PDE7 have potential therapeutic applications in inflammatory and neurological diseases. nih.gov Fused pyrimidine-based compounds have been developed as inhibitors of PDE7. nih.gov

p70S6 Kinase (p70S6K): As a downstream effector of the mTOR signaling pathway, p70S6K is involved in protein synthesis and cell growth. researchgate.net Piperazinyl-pyrimidine analogues have been explored as p70S6K inhibitors. researchgate.net Inhibition of the mTORC1/p70S6K signaling pathway has been shown to affect the levels of PD-L1 in cancer cells. nih.gov

Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in immune signaling. An oxindole compound has been identified as a potent, reversible, and ATP-competitive SYK inhibitor. sigmaaldrich.com

Janus Kinase (JAK): The JAK family of tyrosine kinases are critical for cytokine signaling. researchgate.netresearchgate.net Several JAK inhibitors have been developed for autoimmune diseases. For example, tofacitinib, a JAK inhibitor, contains a pyrrolo[2,3-d]pyrimidine core. Furthermore, 4-(2-furanyl)pyrimidin-2-amines have been identified as JAK2 inhibitors. nih.gov

Table 1: Kinase Inhibition by Compounds Structurally Related to this compound This table presents data for derivatives and related compounds, not the specific parent compound.

| Kinase Target | Related Compound Structure | Observed Activity |

|---|---|---|

| PI3K | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Inhibition of PI3K-PKB-mTOR pathway biomarkers nih.gov |

| FLT3 | (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone | Potent FLT3 kinase inhibitor |

| Src | 2-(aminopyrimidinyl)thiazole-5-carboxamide derivatives | Potent dual Src/Abl kinase inhibition nih.gov |

| JAK2 | 4-(2-furanyl)pyrimidin-2-amine derivatives | Potent JAK2 inhibition (IC50 of 0.7nM for a lead compound) nih.gov |

| VEGFR2 | Pyridinyl-anthranilamide derivative | Inhibition of VEGFR2 kinase activity (IC50 = 20 nM) caymanchem.com |

ATP-Competitive Inhibition Mechanisms

Many small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site on the kinase. This mechanism is a common strategy in the development of anticancer therapies. nih.gov The pyrimidine scaffold is a well-established "hinge-binding" motif that can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Derivatives of this compound have been shown to act as ATP-competitive inhibitors. For instance, the optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to the development of potent ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.gov Similarly, an oxindole-based compound acts as an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk). sigmaaldrich.com The binding mode of these inhibitors typically involves the pyrimidine core interacting with the hinge region of the kinase's ATP-binding pocket, while the piperidine and other substituents occupy adjacent hydrophobic pockets, contributing to potency and selectivity.

Receptor Modulation

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism (e.g., GPR119, Serotonin 5-HT6)

GPR119: G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and related metabolic disorders due to its role in glucose-dependent insulin secretion. acs.org Pyrimidinylpiperdinyloxypyridone analogues have been described as modulators of GPR119 activity. acs.org Furthermore, a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been developed as GPR119 agonists. The introduction of a nitrogen atom to bridge the pyrimidine and piperidine rings was a key modification in these agonists.

Serotonin 5-HT6 Receptor: The serotonin 5-HT6 receptor is a target for cognitive disorders. While direct data for this compound is not available, various antagonists for this receptor have been developed, often featuring a piperazine (B1678402) or piperidine moiety linked to a heterocyclic core, such as 1,3,5-triazine derivatives. nih.govuniba.it

Dopamine Receptor Affinity Studies (e.g., D4 receptor)

The dopamine D4 receptor is a target for various central nervous system disorders. A number of 1,4-disubstituted aromatic piperidines and piperazines have been studied for their affinity and selectivity for the dopamine D4 receptor. nih.gov Research has shown that pyrimidine-containing compounds can exhibit high affinity for the human dopamine D4 receptor. nih.gov The structure-activity relationship studies of these compounds indicate that the piperidine ring and the aromatic heterocycle are crucial for D4 receptor affinity.

Enzyme Inhibition Beyond Kinases

Reverse Transcriptase Inhibition (e.g., HIV)

The piperidine-4-yl-aminopyrimidine scaffold has been identified as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Further investigation into N-phenyl piperidine analogs led to the discovery of highly potent compounds against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. nih.gov These findings underscore the potential of the aminopyrimidine core, linked to a piperidine moiety, to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

IκB Kinase (IKKβ) Inhibition

No published in vitro studies were found that specifically investigate the inhibitory activity of this compound against IκB Kinase (IKKβ). While the broader classes of pyrimidine and piperidine derivatives have been explored for activity against various kinases, data directly implicating this compound in the IKKβ signaling pathway is not available in the current scientific literature. rsc.org

Fatty Acid Amide Hydrolase (FAAH) Inhibition

There is no available scientific literature detailing the in vitro evaluation of this compound as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Research on FAAH inhibitors containing a piperidine moiety often focuses on different structural classes, such as carbamates or ureas, and no data was found for aminopyrimidine-based compounds.

Antimicrobial Mechanisms (In Vitro)

Antibacterial Activity (e.g., against S. pyogenes, S. aureus, E. coli, B. subtilis)

Specific studies detailing the in vitro antibacterial activity of this compound against bacterial strains such as Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, or Bacillus subtilis are not present in the available literature. While general aminopyrimidine scaffolds have been investigated for antimicrobial properties, data for this particular compound, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values, has not been reported. nanobioletters.com

Antifungal Activity (e.g., against C. albicans, S. cerevisiae, C. parapsilosis)

No in vitro studies on the antifungal activity of this compound against Candida albicans, Saccharomyces cerevisiae, or Candida parapsilosis have been published. The potential for this compound to inhibit fungal growth or viability has not been documented in scientific research.

Antiplasmodial Activity (e.g., against P. falciparum strains)

There are no direct reports on the in vitro antiplasmodial efficacy of this compound against strains of Plasmodium falciparum. While related chemical structures incorporating pyrimidine and piperidine motifs are found in some antimalarial research, specific experimental data for the requested compound is absent from the literature.

Antiviral Activity (e.g., HIV, MERS coronavirus 3CL protease)

In vitro screening data for this compound against Human Immunodeficiency Virus (HIV) or the MERS coronavirus 3CL protease is not available in the public domain. The development of antiviral agents has included various heterocyclic compounds, but the specific antiviral mechanisms of this compound have not been investigated or reported. nih.govnih.gov

Modulation of Cellular Pathways and Processes (Molecular Level, In Vitro)

The interaction of small molecules with cellular machinery provides a window into their therapeutic potential. In vitro studies on analogs of this compound have begun to unravel their influence on key cellular pathways, particularly in the context of cancer biology.

Influence on Cell Proliferation and Apoptosis (in vitro cancer models)

Research focused on the structural analog, 2-Amino-4-(1-piperidine) pyridine, has demonstrated significant effects on the proliferation and survival of colon cancer cells. In vitro assays using human colon carcinoma cell lines, HCT116 and HT29, revealed that this compound reduces cell viability in a concentration-dependent manner nih.govnih.gov.

Furthermore, treatment with 2-Amino-4-(1-piperidine) pyridine was shown to significantly increase the proportion of apoptotic cells in the DLD-1 colon cancer cell line nih.gov. Flow cytometry analysis indicated that at a concentration of 100 µM, the apoptotic cell population increased to 64.58% after 72 hours of treatment nih.gov. This suggests that the compound can trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.

The molecular underpinnings of these effects appear to be linked to the modulation of key regulatory proteins. Treatment of HCT116 and HT29 cells with 2-Amino-4-(1-piperidine) pyridine led to a marked reduction in the expression of Forkhead box protein A2 (FOXA2) and Vimentin, while concurrently increasing the expression of E-cadherin nih.govnih.gov. FOXA2 is a transcription factor implicated in tumor progression, and its downregulation is associated with inhibited cancer cell proliferation nih.govnih.gov. The changes in Vimentin and E-cadherin are indicative of a reversal of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis nih.gov.

| Compound | Cell Line | Effect | Key Findings | Source |

|---|---|---|---|---|

| 2-Amino-4-(1-piperidine) pyridine | HCT116, HT29 (Colon Cancer) | Reduced Cell Viability | Effect was concentration-dependent. | nih.govnih.gov |

| 2-Amino-4-(1-piperidine) pyridine | DLD-1 (Colon Cancer) | Induction of Apoptosis | 64.58% apoptotic cells at 100 µM after 72h. | nih.gov |

Interference with DNA Synthesis Pathways

While direct evidence for this compound is unavailable, the pyrimidine scaffold is a fundamental component of nucleic acids, and its analogs are well-known to interfere with DNA synthesis pathways. Pyrimidines are essential building blocks for DNA and RNA, and their inhibition can disrupt cell division and lead to cell death mdpi.com.

Many established anticancer agents are pyrimidine derivatives that function by inhibiting enzymes crucial for DNA synthesis mdpi.com. For instance, some piperidine-based compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cellular proliferation researchgate.net. The nitrogen atoms within the piperidine and pyrimidine rings can form critical interactions, such as hydrogen bonds, with the active sites of enzymes like DHFR, thereby blocking their function researchgate.net. This disruption of the folate metabolism pathway ultimately hinders DNA synthesis, making it a key mechanism for the anticancer effects of certain pyrimidine-containing molecules researchgate.net.

Engagement with Inflammatory Pathways

The pyrimidine nucleus is a common feature in a variety of compounds exhibiting anti-inflammatory properties. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators nih.gov. These include prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB) nih.gov.

The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins nih.gov. By inhibiting COX-1 and COX-2, these compounds can reduce the synthesis of PGE2, a key mediator of inflammation and pain nih.gov. Furthermore, some piperidine pyrimidine amides have been studied for their inhibitory effects on lipoxygenases (LOX), another class of enzymes involved in inflammatory pathways nih.gov. The inhibition of these enzymes prevents the production of pro-inflammatory leukotrienes nih.gov.

| Pathway | General Effect of Pyrimidine/Piperidine Scaffolds | Potential Molecular Targets | Source |

|---|---|---|---|

| DNA Synthesis | Inhibition of nucleotide biosynthesis. | Dihydrofolate Reductase (DHFR) | researchgate.net |

| Inflammatory Pathways | Suppression of pro-inflammatory mediators. | Cyclooxygenase (COX-1, COX-2), Lipoxygenases (LOX) | nih.govnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variations on Potency and Selectivity

Variations of substituents on both the piperidine (B6355638) and pyrimidine (B1678525) rings of the 2-(piperidin-1-yl)pyrimidin-4-amine (B6152571) core have been extensively investigated to enhance biological activity and selectivity against various targets, including kinases and other enzymes.

Research into a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives as inhibitors of inflammatory caspases has shown that varying the aryl substituent on the piperazine (B1678402) ring significantly impacts potency. For instance, an ethylbenzene (B125841) derivative demonstrated low nanomolar inhibition constants (Ki) against caspases-1, -4, and -5. This highlights the importance of the substituent's nature on the piperidine-like ring for achieving high potency.

In the context of kinase inhibition, modifications to a phenyl group attached to a pyrimidin-2-amine scaffold have been explored to enhance inhibitory activity against Polo-like kinase 4 (PLK4). Strategies such as "halogen walking" and the introduction of bicyclic rings instead of a simple phenyl group were employed to better occupy a hydrophobic cavity in the enzyme's active site. This led to the discovery of a potent PLK4 inhibitor with an IC50 value of 0.0067 μM, demonstrating that even subtle changes to substituents can lead to significant gains in potency. nih.gov

Furthermore, studies on 2-amino-4-(1-piperidine)pyridine derivatives as ALK and ROS1 dual inhibitors have revealed that specific substitutions are crucial for overcoming drug resistance. One such derivative, compound 2e, exhibited potent anti-proliferative activity against cell lines with Crizotinib-resistant ALK and ROS1 mutations, with IC50 values of 41.3 nM and 104.7 nM, respectively. nih.gov This underscores the role of substituent variation in addressing clinical challenges like acquired drug resistance.

The optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines as protein kinase B (PKB) inhibitors also provides valuable SAR insights. Lipophilic substitutions on the benzyl (B1604629) group led to nanomolar inhibitors with up to 150-fold selectivity for PKB over the related kinase PKA. nih.gov This demonstrates that tuning the lipophilicity of substituents on the piperidine ring is a key strategy for achieving selectivity.

| Compound | Target | Modification | IC50/Ki | Reference |

|---|---|---|---|---|

| Ethylbenzene derivative of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Caspase-1, -4, -5 | Aryl substituent on piperazine | Low nM Ki | sdu.dk |

| Compound 8h (pyrimidin-2-amine derivative) | PLK4 | Modification of phenyl substituent | 0.0067 μM (IC50) | nih.gov |

| Compound 2e (2-amino-4-(1-piperidine)pyridine derivative) | Crizotinib-resistant ALKL1196M | Substitutions on pyridine (B92270) and piperidine | 41.3 nM (IC50) | nih.gov |

| Compound 2e (2-amino-4-(1-piperidine)pyridine derivative) | Crizotinib-resistant ROS1G2032R | Substitutions on pyridine and piperidine | 104.7 nM (IC50) | nih.gov |

| Substituted 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | PKB | Lipophilic substitution on benzyl group | nM IC50 with up to 150-fold selectivity over PKA | nih.gov |

Role of Core Scaffold Modifications on Biological Efficacy

Alterations to the fundamental this compound scaffold have been a fruitful strategy for discovering novel biological activities and improving drug-like properties. These modifications often involve the fusion of additional rings to the pyrimidine core or the replacement of the pyrimidine ring with a related heterocyclic system.

One example is the development of pyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the ZAP-70 tyrosine kinase. By diversifying the C4 position of this modified scaffold, researchers were able to achieve significant biological activity against a target that was previously difficult to inhibit with this class of compounds. rsc.org This illustrates how scaffold modification can unlock new therapeutic opportunities.

Similarly, the synthesis of aza-acridine derivatives, which represents a significant departure from the simple pyrimidine core, has led to compounds with notable anticancer activity. The strategic placement of nitrogen atoms and substituents on this new scaffold was found to be critical for hydrolytic stability and biological efficacy. mdpi.com

The exploration of thiazolo[5,4-d]pyrimidine (B3050601) derivatives as adenosine (B11128) A2A receptor inverse agonists further highlights the importance of the core scaffold. The fusion of a thiazole (B1198619) ring to the pyrimidine core, combined with piperidine or piperazine substitutions, resulted in potent and selective antagonists. nih.gov For instance, a derivative with a 2-(furan-2-yl) substituent and a specific piperazine-containing side chain exhibited a high binding affinity (Ki = 8.62 nM) and potency (IC50 = 7.42 nM) for the human A2A receptor. nih.gov

| Scaffold | Target | Key Finding | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7(8H)-one | ZAP-70 | Diversification at the C4 position led to inhibitors of a previously untargeted kinase. | rsc.org |

| Aza-acridine | Cancer cell lines | Nitrogen positioning and substituent patterns on the scaffold are crucial for stability and anticancer activity. | mdpi.com |

| Thiazolo[5,4-d]pyrimidine | Adenosine A2A Receptor | Fusion of a thiazole ring to the pyrimidine core yielded potent and selective inverse agonists. | nih.gov |

Bioisosteric Replacements within the Pyrimidine and Piperidine Frameworks

Bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound by substituting a functional group with another that has similar physical or chemical properties. This strategy has been successfully applied to the this compound framework and its derivatives.

A notable example is the use of 2-aminopyrimidin-4(1H)-one as a bioisostere for a urea (B33335) moiety in the design of CXCR2 antagonists. This replacement led to the discovery of a novel and potent antagonist with improved chemical stability, particularly in simulated gastric fluid, compared to the original urea-containing compounds. ijnrd.org

In another study, a 1,2,4-triazole (B32235) was successfully employed as a bioisosteric replacement for an amide group in pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors. Crystallographic evidence confirmed that the triazole ring could mimic the key hydrogen bonding interactions of the amide group within the enzyme's active site, leading to improved potency and metabolic stability. blumberginstitute.org

The piperidine ring itself can also be the subject of bioisosteric replacement. For example, in the development of PI3Kδ inhibitors based on a thieno[3,2-d]pyrimidine (B1254671) scaffold, replacing a piperazine ring with a piperazinone led to compounds with greater potency and selectivity for PI3Kδ. nih.gov This demonstrates that subtle changes within the heterocyclic ring system can have a profound impact on biological activity.

Stereochemical Considerations in Activity and Binding

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity and binding to its target. For compounds containing a piperidine ring, such as this compound, stereochemical factors are an important consideration.

The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The orientation of these substituents can influence how the molecule fits into a binding pocket. Studies on 2-substituted piperidines have shown a preference for an axial orientation of the substituent. nih.gov This conformational preference can be a key determinant of biological activity.

Research on piperidin-4-one derivatives has demonstrated a clear stereochemical effect on their biological activities, including antibacterial, antifungal, and anthelmintic properties. The specific stereoisomers synthesized exhibited different levels of activity, highlighting the importance of controlling the stereochemistry during the synthesis of piperidine-containing compounds.

While direct studies on the stereoisomers of this compound itself are not widely reported, the principles derived from related structures are highly relevant. The introduction of chiral centers, for instance by substitution on the piperidine ring, would necessitate the separation and individual testing of enantiomers or diastereomers, as it is likely that one stereoisomer would exhibit significantly higher potency or a different pharmacological profile than the others. This is a critical aspect to consider in the design and development of any new therapeutic agent based on this scaffold.

Applications in Chemical Biology and Pre Clinical Drug Discovery

Utilization as Biochemical Probes to Study Cellular Processes and Molecular Interactions

Derivatives of the 2-(piperidin-1-yl)pyrimidin-4-amine (B6152571) scaffold are utilized as biochemical probes to investigate complex cellular processes and molecular interactions. These compounds can be designed to interact with specific molecular targets, such as protein kinases, which are pivotal in cell signaling pathways that regulate growth, proliferation, and survival. For instance, analogs of this scaffold have been developed as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.gov By inhibiting PKB, these probes help in elucidating the downstream effects of the PI3K-PKB-mTOR pathway, which is frequently dysregulated in cancer. nih.gov

The specificity of these probes allows researchers to dissect the roles of individual kinases in cellular signaling cascades. For example, the development of inhibitors with high selectivity for PKB over other closely related kinases like PKA enables the specific interrogation of PKB-mediated signaling events. nih.govacs.org Furthermore, these molecular probes can be used to validate the therapeutic potential of targeting specific enzymes. The ability of these compounds to modulate molecular biomarkers associated with PKB signaling in cellular and in vivo models confirms the on-target activity and provides a rationale for further drug development. nih.gov

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping is a widely used medicinal chemistry strategy to identify novel chemical backbones with similar biological activity but potentially improved properties. The this compound scaffold has been the subject of such strategies to discover new classes of inhibitors. For example, by replacing or modifying the core pyrimidine (B1678525) ring system, researchers have generated new analogs with altered physicochemical and pharmacological profiles. nih.gov This approach has led to the discovery of compounds with improved solubility and metabolic stability. dundee.ac.uk